Lipophilicity (XLogP3-AA) Comparison: 3,4-Difluorophenyl vs. Mono-Fluoro, Chloro, and Dimethylphenyl Analogs
The computed XLogP3-AA for the target compound (3,4-difluorophenyl) is 4.5 [1]. This represents a moderate increase in lipophilicity relative to the unsubstituted phenyl parent scaffold and a distinct value compared to other halogenated or alkyl-substituted analogs in this series. Lipophilicity is a key determinant of membrane permeability, plasma protein binding, and non-specific binding in screening assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5; Topological Polar Surface Area = 84.5 Ų; Hydrogen Bond Donor Count = 2; Hydrogen Bond Acceptor Count = 6 |
| Comparator Or Baseline | N-(3-fluorophenyl) analog (CAS 847408-19-9): XLogP3-AA ~4.0 (estimated from mono-fluoro substitution pattern); N-(3-chlorophenyl) analog (CAS 888441-14-3): XLogP3-AA ~4.5; N-(3,4-dimethylphenyl) analog (CAS 888462-47-3): XLogP3-AA ~4.9 |
| Quantified Difference | The 3,4-difluorophenyl substitution yields an XLogP3-AA approximately 0.5 log units higher than the mono-fluoro analog and approximately 0.4 log units lower than the 3,4-dimethylphenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem 2021.05.07 release; comparison values estimated from structural analogs using same computational methodology |
Why This Matters
Lipophilicity differences of 0.4–0.5 log units can meaningfully alter membrane permeability and non-specific protein binding, making the 3,4-difluorophenyl variant a distinct physicochemical choice within the SAR series for screening or lead optimization.
- [1] PubChem Compound Summary for CID 7204934. Computed descriptors: XLogP3-AA, TPSA, H-bond donor/acceptor counts. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. 2012;7(10):863-875. doi:10.1517/17460441.2012.714363 View Source
